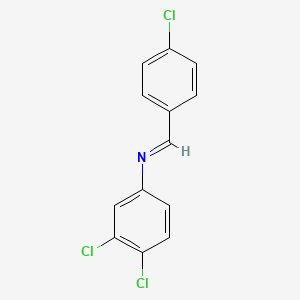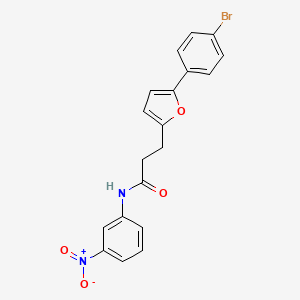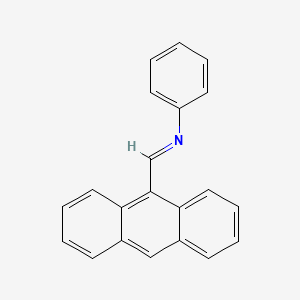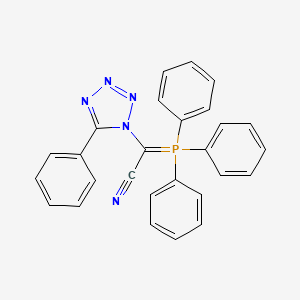
(5-Phenyl-tetrazol-1-YL)-(triphenyl-phosphanylidene)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Phenyl-tetrazol-1-YL)-(triphenyl-phosphanylidene)-acetonitrile is a complex organic compound with the molecular formula C27H20N5P and a molecular weight of 445.468 g/mol This compound is known for its unique structure, which includes a tetrazole ring, a triphenylphosphanylidene group, and an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-tetrazol-1-YL)-(triphenyl-phosphanylidene)-acetonitrile typically involves the reaction of triphenylphosphine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphanylidene intermediate. The tetrazole ring is then introduced through a cyclization reaction involving an azide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
(5-Phenyl-tetrazol-1-YL)-(triphenyl-phosphanylidene)-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized tetrazole derivatives, while reduction reactions can produce reduced phosphanylidene compounds.
Aplicaciones Científicas De Investigación
(5-Phenyl-tetrazol-1-YL)-(triphenyl-phosphanylidene)-acetonitrile has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (5-Phenyl-tetrazol-1-YL)-(triphenyl-phosphanylidene)-acetonitrile involves its interaction with specific molecular targets and pathways. The tetrazole ring and phosphanylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, making the compound a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-phenyl-1H-tetrazole, share some chemical properties with (5-Phenyl-tetrazol-1-YL)-(triphenyl-phosphanylidene)-acetonitrile.
Phosphanylidene Compounds: Other phosphanylidene compounds, like triphenylphosphanylidene chloride, also exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is its combination of a tetrazole ring and a phosphanylidene group within the same molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
154959-48-5 |
|---|---|
Fórmula molecular |
C27H20N5P |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
2-(5-phenyltetrazol-1-yl)-2-(triphenyl-λ5-phosphanylidene)acetonitrile |
InChI |
InChI=1S/C27H20N5P/c28-21-26(32-27(29-30-31-32)22-13-5-1-6-14-22)33(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H |
Clave InChI |
RLLXGPLEJBOGNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=NN2C(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)

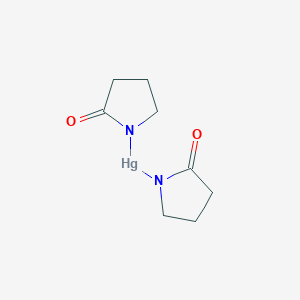
![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)
![2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol](/img/structure/B15077098.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15077099.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077107.png)
![Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate](/img/structure/B15077110.png)
